(4-Methoxybenzyl)(phenyl)sulfane
Overview
Description
(4-Methoxybenzyl)(phenyl)sulfane is an organic compound with the molecular formula C14H14OS. It is also known by its IUPAC name, methyl 4-[(phenylsulfanyl)methyl]phenyl ether. This compound features a sulfane group bonded to a phenyl ring and a 4-methoxybenzyl group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)(phenyl)sulfane typically involves the reaction of 4-methoxybenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzyl chloride+ThiophenolNaOH, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybenzyl)(phenyl)sulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
(4-Methoxybenzyl)(phenyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)(phenyl)sulfane involves its interaction with various molecular targets. The sulfane group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxybenzyl group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)(phenyl)sulfone: Similar structure but with a sulfone group instead of a sulfane group.
(4-Methoxybenzyl)(phenyl)ether: Lacks the sulfane group, having an ether linkage instead.
(4-Methoxybenzyl)thiol: Contains a thiol group instead of a sulfane group.
Uniqueness
(4-Methoxybenzyl)(phenyl)sulfane is unique due to its combination of a sulfane group with a methoxybenzyl group, providing distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Properties
IUPAC Name |
1-methoxy-4-(phenylsulfanylmethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFBIHSPIZYHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294447 | |
Record name | 1-Methoxy-4-[(phenylsulfanyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5023-67-6 | |
Record name | NSC96691 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-4-[(phenylsulfanyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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